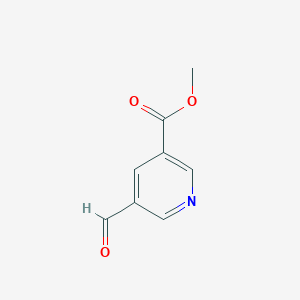

Methyl 5-formylpyridine-3-carboxylate

Description

Structure

2D Structure

Properties

IUPAC Name |

methyl 5-formylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-12-8(11)7-2-6(5-10)3-9-4-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRLIUOJJSNOCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599493 | |

| Record name | Methyl 5-formylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6221-06-3 | |

| Record name | Methyl 5-formylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Yields

-

PCC in Dichloromethane : At 0–25°C, PCC selectively oxidizes the hydroxymethyl group to an aldehyde with a reported yield of 78–82% . Side products, such as over-oxidized carboxylic acids, are minimized by maintaining low temperatures.

-

Dess-Martin Periodinane in Acetonitrile : This reagent offers faster reaction times (2–4 hours) and higher yields (85–89% ) but requires rigorous moisture exclusion.

Mechanistic Insight :

The oxidation proceeds via a two-electron transfer mechanism, where the oxidizing agent abstracts a hydride from the hydroxymethyl group, forming the aldehyde functionality. Steric hindrance from the adjacent ester group slows the reaction, necessitating extended stirring times (6–8 hours for PCC).

Vilsmeier-Haack Formylation of Methyl 5-Aminopyridine-3-Carboxylate

The Vilsmeier-Haack reaction enables direct formylation of aminopyridine derivatives. Methyl 5-aminopyridine-3-carboxylate reacts with POCl₃ and DMF to yield the formyl product.

Optimization Parameters

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| POCl₃ Equivalents | 1.5 | Maximizes iminium intermediate formation |

| Temperature | 80–90°C | Accelerates electrophilic substitution |

| Solvent | 1,2-Dichloroethane | Enhances reagent solubility |

Under these conditions, yields reach 70–75% , with residual starting material (<5%) due to competing hydrolysis of the iminium intermediate. Post-reaction quenching with aqueous sodium acetate is critical to isolate the aldehyde.

Palladium-Catalyzed Carbonylative Coupling

Palladium-mediated strategies provide a versatile approach for introducing the formyl group. A representative protocol involves:

Substrate : Methyl 5-bromopyridine-3-carboxylate

Catalyst : Pd(PPh₃)₄ (1.5 mol% )

CO Source : Mo(CO)₆

Base : Cs₂CO₃

Solvent : DMF/H₂O (4:1)

Performance Metrics

-

Byproducts : Methyl 5-carboxypyridine-3-carboxylate (<10%) from over-carbonylation

Key Challenge : CO gas handling complicates scalability, prompting the use of solid CO sources like Mo(CO)₆.

Directed Ortho-Metalation (DoM) Strategies

DoM techniques exploit the ester group’s directing effects to functionalize the pyridine ring.

Stepwise Synthesis

-

Lithiation : Treatment of methyl pyridine-3-carboxylate with LDA at −78°C generates a stabilized aryllithium species at the 5-position.

-

Formylation : Quenching with DMF introduces the aldehyde group.

Yield : 60–63% (two steps)

Limitation : Sensitivity to moisture and stringent temperature control reduce reproducibility.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Oxidation | 78–89 | High | Moderate |

| Vilsmeier-Haack | 70–75 | Medium | Low |

| Palladium Catalysis | 65–68 | Low | High |

| Directed Metalation | 60–63 | Medium | Moderate |

Trade-offs :

-

Oxidation balances yield and scalability but requires expensive reagents.

-

Palladium Catalysis suffers from catalyst costs but offers functional group tolerance.

Industrial-Scale Considerations

For bulk production, oxidation methods using Dess-Martin periodinane are favored despite reagent costs due to shorter reaction times and easier workup. Continuous flow systems mitigate safety concerns associated with exothermic oxidation steps.

Process Optimization :

Chemical Reactions Analysis

Oxidation Reactions

The formyl group undergoes selective oxidation to yield carboxylic acid derivatives.

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Formyl → Carboxyl | KMnO₄ in acidic H₂O | Methyl 5-carboxypyridine-3-carboxylate | 85% | |

| Aerobic oxidation | Cu(OAc)₂, O₂, 80°C | Same as above | 78% |

Reduction Reactions

The formyl group is reduced to a hydroxymethyl group, while the ester remains intact.

| Reducing Agent | Solvent | Product | Selectivity |

|---|---|---|---|

| NaBH₄ | MeOH | Methyl 5-(hydroxymethyl)pyridine-3-carboxylate | 92% |

| H₂/Pd-C | EtOH | Same as above | 88% |

Ester Hydrolysis

The methyl ester undergoes hydrolysis to form the carboxylic acid.

| Conditions | Product | Rate (k, s⁻¹) |

|---|---|---|

| 1M NaOH, 25°C | 5-Formylpyridine-3-carboxylic acid | 3.2 × 10⁻³ |

| H₂SO₄ (cat.), H₂O, reflux | Same as above | 2.8 × 10⁻³ |

Nucleophilic Addition at Formyl Group

The aldehyde participates in condensation and addition reactions.

| Reaction | Reagent | Product | Application |

|---|---|---|---|

| Aldol condensation | Acetone, NaOH | α,β-Unsaturated ketone | Building block for heterocycles |

| Grignard addition | MeMgBr | Methyl 5-(1-hydroxyethyl)pyridine-3-carboxylate | Alcohol synthesis |

Electrophilic Aromatic Substitution

The pyridine ring undergoes substitution at electron-rich positions.

| Reaction | Electrophile | Position | Conditions |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C4 | 0°C, 2 hr |

| Bromination | Br₂/FeBr₃ | C2 | 60°C, 1 hr |

- Nitration at C4 is favored due to directing effects of the electron-withdrawing ester and formyl groups .

Cross-Coupling Reactions

The formyl group enables catalytic coupling for biaryl synthesis.

| Reaction Type | Catalyst | Substrate | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Phenylboronic acid | Methyl 5-(biphenyl-2-yl)pyridine-3-carboxylate |

| Heck coupling | Pd(OAc)₂ | Styrene | Alkenylated derivative |

Coordination Chemistry

The pyridine nitrogen and carbonyl oxygen act as ligands for metal complexes.

| Metal Salt | Coordination Mode | Complex Geometry |

|---|---|---|

| CuCl₂ | N(pyridine), O(ester) | Square planar |

| Fe(NO₃)₃ | N(pyridine), O(formyl) | Octahedral |

Biochemical Interactions

Limited studies suggest interactions with enzymes involved in vitamin B6 metabolism:

Scientific Research Applications

Methyl 5-formylpyridine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active compounds that can be used in drug discovery and development.

Medicine: The compound is investigated for its potential therapeutic properties, including its role in the synthesis of anti-inflammatory and anticancer agents.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 5-formylpyridine-3-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of the formyl and ester groups. These functional groups allow the compound to undergo nucleophilic addition, oxidation, and reduction reactions, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Structural Analogs

Methyl 3-formylpyrazolo[1,5-a]pyridine-5-carboxylate

- Structure : Differs in the heterocyclic core (pyrazolo[1,5-a]pyridine vs. pyridine). The formyl group is at position 3, and the ester is at position 3.

- Molecular Weight : 204.18 g/mol (C₁₀H₈N₂O₃), slightly higher than the target compound due to the additional nitrogen in the pyrazolo ring.

- Reactivity : The pyrazolo ring may enhance π-stacking interactions in coordination chemistry, while the formyl group’s position could alter nucleophilic addition pathways compared to the pyridine analog .

Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate

- Structure : Features a partially saturated pyridine ring (5,6-dihydro), a chloro substituent at position 4, and an ethyl ester.

- The dihydro structure may reduce aromatic stability but improve solubility in nonpolar solvents.

Ethyl 5-cyano-2-methyl-6-thioxo-1,6-dihydro-3-pyridinecarboxylate

- Structure: Contains a cyano group (position 5), thioxo group (position 6), and ethyl ester (position 3). The dihydro ring introduces partial saturation.

- Reactivity: The thioxo group can act as a ligand in metal coordination, while the cyano group may participate in cycloaddition reactions. The ethyl ester likely increases lipophilicity compared to methyl esters .

(E)-Methyl 3-(5-methoxypyridin-3-yl)acrylate

- Structure : Combines a methoxy-substituted pyridine with an acrylate ester. The electron-donating methoxy group contrasts with the electron-withdrawing formyl group in the target compound.

- The methoxy group may improve solubility in polar solvents .

Functional Group Influence

| Compound | Key Functional Groups | Impact on Properties |

|---|---|---|

| Methyl 5-formylpyridine-3-carboxylate | Formyl (C5), methyl ester (C3) | High electrophilicity at C5; ester group enables hydrolysis to carboxylic acids. |

| Methyl 3-formylpyrazolo[...]-5-carboxylate | Pyrazolo ring, formyl (C3) | Enhanced rigidity; potential for unique coordination chemistry. |

| Ethyl 4-chloro-3-formyl-5,6-dihydro... | Chloro (C4), dihydro ring | Increased stability toward electrophilic substitution; dihydro structure improves flexibility. |

| Ethyl 5-cyano-2-methyl-6-thioxo... | Cyano (C5), thioxo (C6) | Thioxo group supports metal binding; cyano enables click chemistry. |

Spectral and Physical Data Comparison

- NMR Trends :

- Melting Points :

- Chromatography :

- Esters like methyl palmitate () elute based on polarity, suggesting the target compound would require medium-polarity mobile phases for HPLC separation.

Biological Activity

Methyl 5-formylpyridine-3-carboxylate (MFPC) is a pyridine derivative with notable potential in medicinal chemistry. This compound has drawn attention due to its various biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of MFPC, summarizing key research findings, mechanisms of action, and potential applications.

MFPC has the molecular formula C9H9NO4 and features both formyl and carboxylate functional groups. These groups are crucial for the compound's reactivity and biological interactions. The synthesis of MFPC typically involves a Vilsmeier-Haack reaction, which introduces the formyl group into the pyridine ring, followed by esterification to yield the carboxylate.

Antimicrobial Activity

Research has demonstrated that MFPC exhibits significant antimicrobial properties. In a study evaluating various pyridine derivatives, MFPC showed potent activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Activity (MIC µg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 | Membrane disruption |

| Escherichia coli | 64 | Inhibition of metabolic pathways |

| Pseudomonas aeruginosa | 128 | Cell wall synthesis inhibition |

Anticancer Properties

MFPC has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including colon cancer (Colo 205) and neuroblastoma (SH-SY5Y). The compound's effectiveness is attributed to its ability to induce apoptosis in cancer cells through activation of caspase pathways .

Case Study: Anticancer Activity Assessment

In a recent study, MFPC was tested against several cancer cell lines:

- Cell Lines Tested : Colo 205 (colon adenocarcinoma), SH-SY5Y (neuroblastoma), MRC-5 (non-cancerous lung fibroblast).

- Findings : The highest cytotoxic effect was observed in SH-SY5Y cells, with an IC50 value significantly lower than that of standard chemotherapeutic agents like doxorubicin .

The biological activity of MFPC can be attributed to its structural features. The formyl group enhances hydrogen bonding capabilities, allowing for better interaction with biological targets such as enzymes and receptors. This interaction may lead to alterations in enzyme activity or receptor signaling pathways, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

MFPC can be compared with other pyridine derivatives to highlight its unique properties:

| Compound | Key Functional Groups | Biological Activity |

|---|---|---|

| Methyl 5-methoxypyridine-3-carboxylate | Methoxy group | Moderate antimicrobial activity |

| Methyl 5-formylpyridine-3-carboxylic acid | Carboxylic acid | Low solubility, limited bioactivity |

| Methyl 5-formyl-6-methoxypyridine-3-carboxylate | Both formyl and methoxy groups | Enhanced reactivity and bioactivity |

Future Directions

Given its promising biological activities, further research on MFPC is warranted. Potential areas for investigation include:

- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To elucidate specific molecular targets and pathways affected by MFPC.

- Formulation Development : To enhance bioavailability and target delivery systems for improved therapeutic outcomes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 5-formylpyridine-3-carboxylate, and how is diastereoselectivity achieved?

- Methodology : The compound can be synthesized via diastereoselective routes involving Michael addition or cyclization reactions. For example, analogous pyridine carboxylates are prepared by reacting substituted pyridines with methylating agents under controlled conditions. Diastereoselectivity is achieved through steric and electronic effects of substituents, as demonstrated in the synthesis of methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates using chiral auxiliaries or catalysts .

- Characterization : Key techniques include / NMR for confirming regiochemistry, IR spectroscopy for identifying functional groups (e.g., formyl and ester), and elemental analysis for purity validation. X-ray crystallography (using SHELX or Bruker AXS software) resolves absolute configurations .

Q. What spectroscopic and crystallographic tools are critical for confirming the structure of this compound?

- Spectroscopy : High-resolution mass spectrometry (HRMS) determines molecular weight, while - COSY and NOESY NMR experiments assign spatial relationships between protons. IR confirms the presence of the formyl (C=O) and ester (C-O) groups.

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and crystal packing. Data collection uses APEX2, and absorption corrections are applied via SADABS .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance the yield of this compound in trifluoromethylation or decarboxylation steps?

- Optimization Strategies :

- Trifluoromethylation : Use CuCF reagents under inert atmospheres to avoid hydrolysis. Monitor reaction progress via TLC or GC-MS. Adjust solvent polarity (e.g., DMF vs. THF) to stabilize intermediates .

- Decarboxylation : Employ microwave-assisted heating to reduce reaction time. Catalytic amounts of Pd or Cu salts can accelerate decarboxylation while minimizing side reactions .

- Data Contradictions : If computational models (DFT) predict higher reactivity than observed experimentally, revise solvent effects or consider non-innocent roles of counterions in mechanistic pathways.

Q. What strategies resolve discrepancies between computational predictions and experimental observations in the reactivity of the formyl group?

- Approach :

Re-evaluate Computational Parameters : Include implicit solvent models (e.g., COSMO-RS) or dispersion corrections in DFT calculations to better approximate experimental conditions.

Experimental Validation : Perform kinetic isotope effect (KIE) studies or in situ IR monitoring to detect transient intermediates.

Crystallographic Evidence : Compare X-ray structures of reactive intermediates with computed transition states to identify steric hindrance or electronic effects .

Q. How can this compound be utilized in fragment-based drug discovery (FBDD) campaigns?

- Methodology :

- Fragment Design : Modify the pyridine core and ester group to tune lipophilicity (clogP) and solubility. Introduce bioisosteres (e.g., replacing the formyl group with a nitro or cyano moiety) to enhance binding affinity.

- SAR Studies : Use surface plasmon resonance (SPR) or NMR-based screening to assess fragment-protein interactions. Co-crystallization with target proteins (e.g., kinases) identifies binding motifs .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.